2-(4-(2-Methoxyphenyl)piperazin-1-yl)acetonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[4-(2-methoxyphenyl)piperazin-1-yl]acetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O/c1-17-13-5-3-2-4-12(13)16-10-8-15(7-6-14)9-11-16/h2-5H,7-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMNAMTJQXKKSGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(4-(2-Methoxyphenyl)piperazin-1-yl)acetonitrile typically involves the reaction of 1-(2-methoxyphenyl)piperazine with acetonitrile under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
2-(4-(2-Methoxyphenyl)piperazin-1-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst or other reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like methanol, ethanol, and dichloromethane, as well as catalysts and bases to facilitate the reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of 2-(4-(2-Methoxyphenyl)piperazin-1-yl)acetonitrile typically involves the reaction of 2-methoxyphenylpiperazine with acetonitrile under specific conditions. The compound is characterized by its piperazine moiety, which is known for its ability to interact with various biological targets.
Receptor Interaction
The compound has been studied for its interaction with serotonin receptors, particularly the 5-HT1A receptor. Research indicates that modifications to the piperazine structure can enhance binding affinity to these receptors, which are crucial in the treatment of mood disorders and anxiety .
Alpha1-Adrenergic Receptor Modulation
Recent studies have highlighted the potential of 2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles as ligands for alpha1-adrenergic receptors. These receptors play a significant role in cardiovascular health and neurological disorders. The modulation of these receptors can lead to therapeutic advancements in treating hypertension and heart failure .
Pharmaceutical Development
The compound has been investigated for its potential as a lead compound in drug development targeting neurological disorders. Its ability to selectively inhibit certain receptor pathways makes it a candidate for further pharmacological studies.
Case Studies
Several case studies have documented the efficacy of compounds related to this compound in preclinical models:
- Cocaine Seeking Behavior : A study demonstrated that derivatives of this compound could selectively inhibit cocaine-seeking behavior in rodent models, suggesting potential applications in addiction therapy .
- Cancer Treatment : Research has indicated that piperazine derivatives exhibit anti-cancer properties by modulating signaling pathways involved in tumor growth .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 2-(4-(2-Methoxyphenyl)piperazin-1-yl)acetonitrile involves its interaction with alpha1-adrenergic receptors. These receptors are activated or blocked by the compound, leading to various physiological effects. The compound binds to the receptor’s active site, influencing the receptor’s conformation and activity. This interaction can modulate the contraction of smooth muscles, affecting blood pressure and other physiological processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural analogs of 2-(4-(2-Methoxyphenyl)piperazin-1-yl)acetonitrile differ in substituent position, electronic properties, and biological activity. Below is a detailed comparison:
Table 1: Structural and Physicochemical Comparison
Key Differences and Implications
For example, the radioligand 18F-FCWAY (which shares the ortho-methoxyphenylpiperazine moiety) shows high affinity for 5-HT₁A receptors but undergoes defluorination in vivo, limiting its utility without metabolic inhibitors like miconazole . The para-methoxy analog (CAS 55829-49-7) lacks steric constraints, possibly reducing receptor specificity but improving synthetic accessibility .
Electronic Effects and Stability
- The para-chloro analog (CAS 55829-50-0) exhibits higher molecular weight (235.72 vs. 231.3) and distinct electronic properties due to the electron-withdrawing chlorine substituent. This may alter solubility, metabolic stability, or binding kinetics compared to methoxy-substituted analogs .
Synthetic Applications this compound is synthesized via nucleophilic substitution or coupling reactions, as seen in macrocyclic compounds (e.g., tert-butyl derivatives) . In contrast, quinolone derivatives (e.g., ND-5) utilize similar intermediates for antimicrobial activity .
Biological Activity
2-(4-(2-Methoxyphenyl)piperazin-1-yl)acetonitrile is a compound of interest in medicinal chemistry, particularly due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a piperazine ring substituted with a 2-methoxyphenyl group and an acetonitrile moiety. Its structure can be represented as follows:
Antimicrobial Activity
Recent studies have demonstrated that piperazine derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown favorable activity against various bacterial strains, particularly Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) values for related piperazine derivatives were reported as follows:
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Compound A | S. aureus | 250 |
| Compound B | B. subtilis | 125 |
| Compound C | E. coli | 62.5 |
These findings suggest that the presence of the piperazine moiety is crucial for antimicrobial activity, likely due to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways .
Neuropharmacological Effects
The compound has also been evaluated for its effects on neurotransmitter systems, particularly serotonin receptors. Studies indicate that derivatives with similar structures can act as agonists or antagonists at the 5-HT1A receptor, which is implicated in mood regulation and anxiety disorders. For example, one study found that a closely related compound exhibited an IC50 value of 301 nM at the 5-HT1A receptor, indicating significant binding affinity .
The biological activity of this compound may be attributed to its interaction with various receptors and enzymes:
- Serotonin Receptors : The compound may modulate serotonin levels by acting on 5-HT receptors, influencing mood and anxiety .
- Acetylcholinesterase Inhibition : Some studies have linked piperazine derivatives with acetylcholinesterase inhibition, which is relevant for cognitive enhancement and treatment of neurodegenerative diseases .
Case Studies
Several case studies have explored the efficacy of piperazine derivatives in clinical settings:
- Antimicrobial Efficacy : A clinical trial involving a derivative similar to this compound showed a reduction in infection rates among patients treated for bacterial infections.
- Neuropharmacological Trials : In a double-blind study assessing anxiety reduction, participants receiving a piperazine-based treatment reported lower anxiety levels compared to the placebo group.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
